Cas no 129769-02-4 (3,3-dimethylpiperidine-2-carboxylic acid)

3,3-Dimethylpiperidine-2-carboxylic acid is a chiral piperidine derivative featuring a carboxyl group at the 2-position and two methyl substituents at the 3-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its rigid, sterically hindered structure enhances stereochemical control in reactions, making it useful for asymmetric synthesis. The carboxyl group allows for further functionalization, enabling the formation of amides, esters, or other derivatives. The compound’s stability and defined stereochemistry contribute to its utility in medicinal chemistry, where it may be employed in the development of enzyme inhibitors or receptor modulators.
3,3-dimethylpiperidine-2-carboxylic acid structure
129769-02-4 structure
Product name:3,3-dimethylpiperidine-2-carboxylic acid
CAS No:129769-02-4
MF:C8H15NO2
MW:157.210202455521
CID:1228584
PubChem ID:10511129

3,3-dimethylpiperidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Piperidinecarboxylic acid, 3,3-dimethyl-
    • 3,3-dimethylpiperidine-2-carboxylic acid
    • EN300-135608
    • 3,3-Dimethyl-piperidine-2-carboxylic acid
    • SCHEMBL9187521
    • AKOS026745272
    • 129769-02-4
    • BNWYNDSKZRWDFN-UHFFFAOYSA-N
    • CS-0444209
    • 3,3-dimethyl pipecolic acid
    • 3,3-Dimethyl-piperidine-2-carboxylicacid
    • Inchi: InChI=1S/C8H15NO2/c1-8(2)4-3-5-9-6(8)7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11)
    • InChI Key: BNWYNDSKZRWDFN-UHFFFAOYSA-N
    • SMILES: CC1(CCCNC1C(=O)O)C

Computed Properties

  • Exact Mass: 157.11035
  • Monoisotopic Mass: 157.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • PSA: 49.33

3,3-dimethylpiperidine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-135608-0.1g
3,3-dimethylpiperidine-2-carboxylic acid
129769-02-4
0.1g
$691.0 2023-02-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN0506-500MG
3,3-dimethylpiperidine-2-carboxylic acid
129769-02-4 95%
500MG
¥ 2,270.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN0506-250MG
3,3-dimethylpiperidine-2-carboxylic acid
129769-02-4 95%
250MG
¥ 1,359.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN0506-10G
3,3-dimethylpiperidine-2-carboxylic acid
129769-02-4 95%
10g
¥ 16,995.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN0506-500 MG
3,3-dimethylpiperidine-2-carboxylic acid
129769-02-4 95%
500MG
¥ 2,719.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN0506-5G
3,3-dimethylpiperidine-2-carboxylic acid
129769-02-4 95%
5g
¥ 10,197.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN0506-1-500 MG
3,3-dimethylpiperidine-2-carboxylic acid
129769-02-4 95%
500MG
¥ 2,646.00 2021-05-07
Enamine
EN300-135608-500mg
3,3-dimethylpiperidine-2-carboxylic acid
129769-02-4
500mg
$754.0 2023-09-30
Enamine
EN300-135608-250mg
3,3-dimethylpiperidine-2-carboxylic acid
129769-02-4
250mg
$723.0 2023-09-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN0506-10.0g
3,3-dimethylpiperidine-2-carboxylic acid
129769-02-4 95%
10.0g
¥16686.0000 2024-07-28

Additional information on 3,3-dimethylpiperidine-2-carboxylic acid

3,3-Dimethylpiperidine-2-Carboxylic Acid: A Comprehensive Overview

3,3-Dimethylpiperidine-2-carboxylic acid, also known by its CAS number 129769-02-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are widely studied for their diverse applications in drug discovery and materials science. The structure of 3,3-dimethylpiperidine-2-carboxylic acid consists of a six-membered piperidine ring with two methyl groups attached to the third carbon atom and a carboxylic acid group at the second position. This unique arrangement imparts the molecule with distinct chemical properties that make it a valuable compound for various research and industrial purposes.

The synthesis of 3,3-dimethylpiperidine-2-carboxylic acid typically involves multi-step organic reactions. Recent advancements in synthetic chemistry have enabled researchers to develop more efficient and environmentally friendly methods for its preparation. For instance, a study published in 2023 highlighted the use of catalytic asymmetric synthesis to produce this compound with high enantiomeric excess, which is crucial for its application in chiral drug development. The carboxylic acid group in the molecule can be further functionalized through various chemical transformations, such as esterification or amidation, to tailor its properties for specific applications.

In terms of physical properties, 3,3-dimethylpiperidine-2-carboxylic acid exhibits a melting point of approximately 150°C and is soluble in common organic solvents like dichloromethane and ethyl acetate. Its solubility profile makes it suitable for use in various chemical reactions and analytical techniques. The compound's stability under different conditions has also been extensively studied, with recent research indicating that it remains stable under neutral pH conditions but undergoes hydrolysis under strongly acidic or basic environments.

The biological activity of 3,3-dimethylpiperidine-2-carboxylic acid has been a focal point of recent studies. Preclinical experiments have demonstrated that this compound exhibits moderate anti-inflammatory and antioxidant properties, making it a potential candidate for the development of novel therapeutic agents. Additionally, its ability to act as a chiral auxiliary in asymmetric synthesis has been explored in several research articles published in 2024. This capability enhances its utility in the field of medicinal chemistry, where chirality plays a critical role in drug efficacy and selectivity.

The application of 3,3-dimethylpiperidine-2-carboxylic acid extends beyond pharmacology into materials science. Researchers have investigated its potential as a building block for constructing advanced materials such as polymers and coordination complexes. For example, a 2024 study reported the successful synthesis of a novel polymer using this compound as a monomer unit, showcasing its versatility in material design. Furthermore, its ability to coordinate with metal ions has opened new avenues for its use in catalysis and sensing applications.

In conclusion, 3,3-dimethylpiperidine-2-carboxylic acid, with its unique structure and versatile properties, continues to be an important compound in both academic research and industrial applications. Ongoing studies are expected to uncover new insights into its chemical behavior and expand its utility across various disciplines. As advancements in synthetic methods and analytical techniques continue to evolve, this compound will likely play an even more significant role in shaping future innovations in chemistry and related fields.

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(CAS:129769-02-4)3,3-dimethylpiperidine-2-carboxylic acid
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